Tert-butyl (6-formyl-4-iodopyridin-2-YL)methylcarbamate
Description
Tert-butyl (6-formyl-4-iodopyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C12H15IN2O3 and a molecular weight of 362.16 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and an iodopyridine moiety, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H15IN2O3 |
|---|---|
Molecular Weight |
362.16 g/mol |
IUPAC Name |
tert-butyl N-[(6-formyl-4-iodopyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H15IN2O3/c1-12(2,3)18-11(17)14-6-9-4-8(13)5-10(7-16)15-9/h4-5,7H,6H2,1-3H3,(H,14,17) |
InChI Key |
IOMHCWLDHBKKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC(=C1)I)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (6-formyl-4-iodopyridin-2-YL)methylcarbamate typically involves multi-step reactions. One common method includes the iodination of a pyridine derivative followed by formylation and subsequent protection of the amine group with a tert-butyl carbamate . The reaction conditions often involve the use of palladium catalysts and bases such as cesium carbonate in solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-formyl-4-iodopyridin-2-YL)methylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodopyridine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as cesium carbonate.
Solvents: Including 1,4-dioxane and methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .
Scientific Research Applications
Tert-butyl (6-formyl-4-iodopyridin-2-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl (6-formyl-4-iodopyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. For instance, in coupling reactions, the iodopyridine moiety interacts with palladium catalysts to form new carbon-carbon bonds . The formyl group can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate: Similar structure but with a chlorine atom instead of a formyl group.
Tert-butyl (6-bromopyridin-2-yl)methylcarbamate: Contains a bromine atom instead of an iodine atom.
Uniqueness
Tert-butyl (6-formyl-4-iodopyridin-2-YL)methylcarbamate is unique due to the combination of its functional groups, which provide a wide range of reactivity and applications in organic synthesis. The presence of both a formyl and an iodopyridine moiety allows for diverse chemical transformations and coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
